![molecular formula C25H25BrN4O4 B4177031 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4177031.png)
4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Overview
Description
4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as BB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. Activation of the CB1 receptor by 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine results in the modulation of neurotransmitter release, leading to the observed effects.
Biochemical and Physiological Effects
4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have various biochemical and physiological effects, including analgesia, appetite stimulation, and sedation. It has also been reported to induce hypothermia and decrease heart rate and blood pressure. These effects are thought to be mediated through the activation of the CB1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in lab experiments is its high potency and selectivity for the CB1 receptor, allowing for precise modulation of the receptor. However, its synthetic nature and lack of FDA approval limit its use in clinical studies. Additionally, the potential for abuse and dependence raises ethical concerns regarding its use in research.
Future Directions
For 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine research include further investigation of its potential therapeutic applications, particularly in the fields of neurology, oncology, and psychiatry. Additionally, the development of more selective and potent CB1 receptor agonists may provide new insights into the physiological processes mediated by the receptor. Finally, the elucidation of the structural and functional properties of the CB1 receptor may lead to the development of novel therapeutic agents targeting the receptor.
Scientific Research Applications
4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been investigated for its neuroprotective effects in traumatic brain injury and stroke models. In oncology, 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In psychiatry, 4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been studied for its anxiolytic and antidepressant effects.
properties
IUPAC Name |
(5-bromonaphthalen-1-yl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O4/c26-22-6-2-3-19-20(22)4-1-5-21(19)25(31)29-11-9-27(10-12-29)18-7-8-23(30(32)33)24(17-18)28-13-15-34-16-14-28/h1-8,17H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKSDDKEJYTTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CC5=C4C=CC=C5Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromonaphthalen-1-yl){4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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